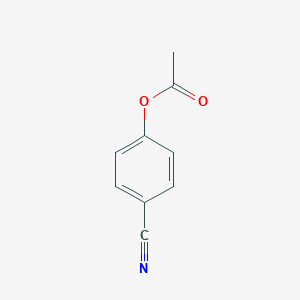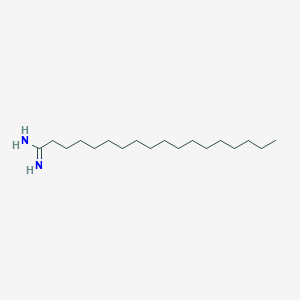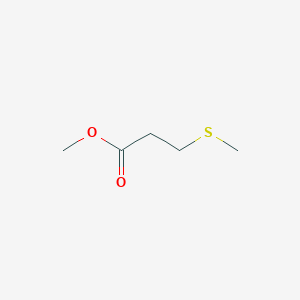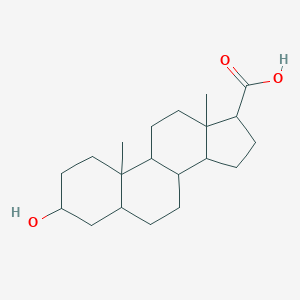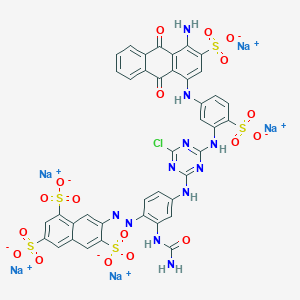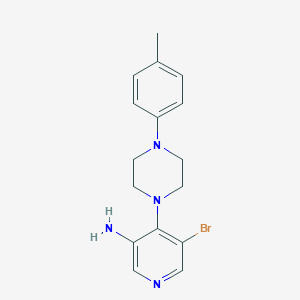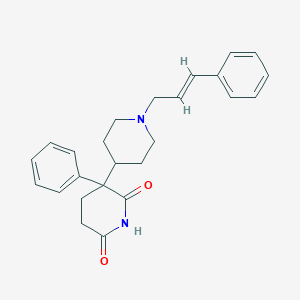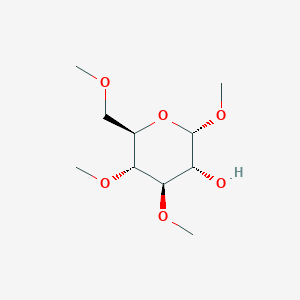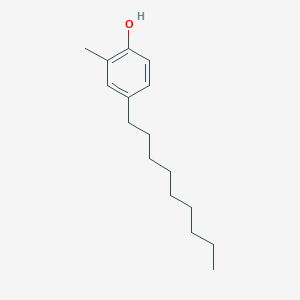
4-Nonyl-o-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Nonyl-o-cresol, also known as 4-NOC, is a synthetic compound that belongs to the family of alkylphenols. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 4-Nonyl-o-cresol is not well understood. However, it is believed to interact with various cellular targets such as estrogen receptors, androgen receptors, and enzymes involved in lipid metabolism. It may also disrupt cellular membranes and affect cellular signaling pathways.
生化学的および生理学的効果
4-Nonyl-o-cresol has been shown to have various biochemical and physiological effects. It has been reported to have estrogenic and anti-androgenic activities, which may affect reproductive and developmental processes. It may also affect lipid metabolism and induce oxidative stress in cells.
実験室実験の利点と制限
4-Nonyl-o-cresol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations such as its potential toxicity and environmental impact. It may also have non-specific effects on cells, which may complicate data interpretation.
将来の方向性
There are several future directions for research on 4-Nonyl-o-cresol. One direction is to investigate its potential applications in medicine, such as its use as a drug delivery system or in cancer therapy. Another direction is to study its environmental fate and impact, especially in aquatic ecosystems. Additionally, further research is needed to understand its mechanism of action and potential health effects.
In conclusion, 4-Nonyl-o-cresol is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
科学的研究の応用
4-Nonyl-o-cresol has been extensively used in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is commonly used as a surfactant, emulsifier, and dispersant in various products such as detergents, pesticides, and paints. It is also used as a model compound for studying the toxicity and environmental fate of alkylphenols.
特性
CAS番号 |
14417-90-4 |
|---|---|
製品名 |
4-Nonyl-o-cresol |
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
2-methyl-4-nonylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-11-12-16(17)14(2)13-15/h11-13,17H,3-10H2,1-2H3 |
InChIキー |
LUQSSEXHMSLJQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C |
その他のCAS番号 |
14417-90-4 |
ピクトグラム |
Corrosive; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

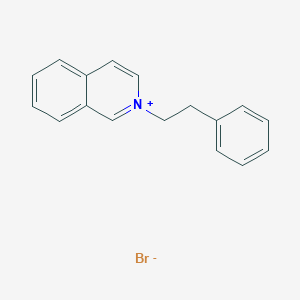
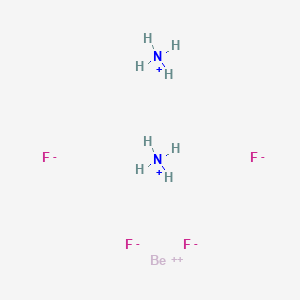
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
